2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
Overview
Description
2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, isopropyl, methoxy, and trifluoromethyl groups
Scientific Research Applications
2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl coreSpecific reaction conditions, including the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The biphenyl core can be modified through coupling reactions to introduce additional substituents
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl
- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl
Uniqueness
The uniqueness of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and performance .
Properties
IUPAC Name |
1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZUUGNGGXWZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647778 | |
Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875551-28-3 | |
Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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